molecular formula C8H16ClN B2656972 (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride CAS No. 2155852-05-2

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride

Cat. No.: B2656972
CAS No.: 2155852-05-2
M. Wt: 161.67
InChI Key: ROURECCEIYUQQL-UHFFFAOYSA-N
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Description

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a derivative of cyclohexene, featuring a methyl group and a methanamine group attached to the cyclohexene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride typically involves the reaction of 1-methylcyclohexene with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, where cyclohexanone undergoes multiple chemical transformations to yield this compound . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of (1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors, through its amine group. This interaction can modulate biological pathways and processes, leading to various effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methylcyclohex-2-en-1-yl)methanamine hydrochloride is unique due to its specific structure, which includes a double bond in the cyclohexene ring and a methanamine group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(1-methylcyclohex-2-en-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(7-9)5-3-2-4-6-8;/h3,5H,2,4,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROURECCEIYUQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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